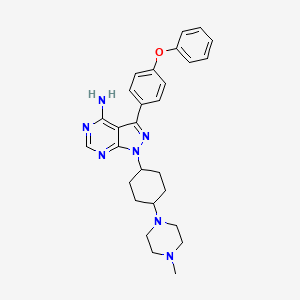

cis-KIN-8194

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H33N7O |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

1-[4-(4-methylpiperazin-1-yl)cyclohexyl]-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C28H33N7O/c1-33-15-17-34(18-16-33)21-9-11-22(12-10-21)35-28-25(27(29)30-19-31-28)26(32-35)20-7-13-24(14-8-20)36-23-5-3-2-4-6-23/h2-8,13-14,19,21-22H,9-12,15-18H2,1H3,(H2,29,30,31) |

InChI Key |

RLVCBYBGVBOVFV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual-Inhibitor cis-KIN-8194: A Technical Guide to its Mechanism of Action in B-Cell Lymphoma

For Immediate Release

BOSTON, MA – In the landscape of targeted therapies for B-cell malignancies, a novel small molecule, cis-KIN-8194, has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its activity in B-cell lymphomas, particularly those harboring MYD88 mutations. The following sections detail the preclinical data, experimental methodologies, and the intricate signaling pathways affected by this promising therapeutic agent.

Core Mechanism of Action

This compound exerts its anti-lymphoma activity through the potent and selective inhibition of two key kinases: HCK and BTK.[1] Activating mutations in the MYD88 gene, prevalent in several B-cell lymphomas like Waldenström Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), drive malignant cell survival and proliferation through HCK-mediated activation of BTK.[1][2] this compound strategically targets both of these kinases, effectively shutting down this critical pro-survival signaling cascade.[1]

A significant advantage of this compound is its ability to overcome acquired resistance to the first-generation BTK inhibitor, ibrutinib (B1684441).[1] Resistance to ibrutinib often arises from mutations in BTK at the cysteine 481 residue (C481S), which prevents the covalent binding of ibrutinib.[1] As a non-covalent inhibitor, this compound effectively inhibits both wild-type and C481S-mutant BTK, offering a therapeutic option for patients who have relapsed on ibrutinib.[1][3]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Kinase | Value | Assay | Reference |

| IC50 | HCK | <0.495 nM | Biochemical Kinase Assay | [3][4] |

| IC50 | BTK | 0.915 nM | Biochemical Kinase Assay | [3][4] |

| Binding Affinity (kcal/mol) | HCK | -20.17 | Computational Modeling | [5][6] |

| Binding Affinity (kcal/mol) | BTK | -35.82 | Computational Modeling | [5][6] |

Table 1: In Vitro Potency and Binding Affinity of this compound.

| Cell Line Model | Genotype | Treatment | Effect | Reference |

| TMD-8 (ABC DLBCL) | MYD88-mutated, BTK-WT | This compound (50 mg/kg, daily) | Superior tumor growth suppression and survival benefit over ibrutinib.[1][2] | [1][2] |

| TMD-8 (ABC DLBCL) | MYD88-mutated, BTK-C481S | This compound (50 mg/kg, daily) | Overcame ibrutinib resistance, leading to significant tumor growth inhibition and prolonged survival.[1][2] | [1][2] |

| BCWM.1 (Waldenström Macroglobulinemia) | MYD88-mutated | This compound | Potent and selective killing of lymphoma cells.[1] | [1] |

| Mantle Cell Lymphoma (MCL) cell lines | BTKi-sensitive and resistant | This compound | Potent growth inhibitory effect, irrespective of sensitivity to ibrutinib and acalabrutinib.[7][8] | [7][8] |

Table 2: In Vivo and In Vitro Anti-Tumor Activity of this compound.

Signaling Pathway Perturbation

This compound's dual inhibition of HCK and BTK leads to the downstream suppression of pro-survival signaling pathways. In MYD88-mutated B-cell lymphomas, a signaling cascade is initiated where mutated MYD88 activates HCK, which in turn phosphorylates and activates BTK. This leads to the activation of downstream effectors such as AKT and ERK, promoting cell growth and survival. By inhibiting both HCK and BTK, this compound effectively blocks these signals.

Experimental Protocols

The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.

Kinase Profiling

Objective: To determine the selectivity and potency of this compound against a broad panel of kinases.

Methodology:

-

KINOMEscan™: this compound was profiled at a concentration of 1.0 µM against a panel of 464 kinases using a competitive binding assay (DiscoverX).[1][9] The percentage of kinase inhibition was determined.

-

KiNativ™ Cellular Target Engagement: Live TMD-8 cells were treated with 1.0 µM this compound to identify kinases that are engaged by the compound in a cellular context.[1][9]

-

Biochemical IC50 Determination: For kinases showing significant inhibition, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50).[1][9]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

-

Cell Line Implantation: TMD-8 cells (either BTK wild-type or C481S mutant) were subcutaneously injected into immunodeficient mice (NOD-SCID).[1]

-

Tumor Growth and Treatment: Once tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment cohorts.[1]

-

Drug Administration: this compound was administered orally, typically once daily, at specified doses (e.g., 25, 50, or 75 mg/kg).[1] Control groups received vehicle or ibrutinib.

-

Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) to assess tumor growth inhibition. Survival of the mice was also monitored.[1]

-

Pharmacodynamic Analysis: At specified time points after drug administration, tumor and/or blood samples were collected to measure the phosphorylation status of HCK and BTK (pHCK and pBTK) to confirm target engagement.[1][3]

Synergistic Potential

Preclinical studies have also indicated that this compound synergizes with the BCL-2 inhibitor venetoclax.[1][2] The combination of these two agents resulted in enhanced anti-tumor activity and prolonged survival in mouse models of ibrutinib-resistant lymphoma, suggesting a promising combination therapy strategy.[1][2]

Conclusion

This compound is a highly potent and selective dual inhibitor of HCK and BTK with a compelling preclinical profile in B-cell lymphomas. Its ability to overcome ibrutinib resistance, coupled with its synergistic potential with other targeted agents, positions it as a promising candidate for further clinical development. The detailed mechanistic understanding and robust preclinical data provide a strong rationale for its investigation in patients with MYD88-mutated and other B-cell malignancies.

References

- 1. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Revealing the Role of the Arg and Lys in Shifting Paradigm from BTK Selective Inhibition to the BTK/HCK Dual Inhibition - Delving into the Inhibitory Activity of KIN-8194 against BTK, and HCK in the Treatment of Mutated BTK Cys481 Waldenström Macroglobulinemia: A Computational Approach - Elamin - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. News - KIN-8194 - LARVOL VERI [veri.larvol.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Dual Inhibitory Power of cis-KIN-8194: A Technical Guide

For Immediate Release

BOSTON, MA – A comprehensive analysis of cis-KIN-8194, a novel small molecule inhibitor, reveals its potent dual inhibitory function against two key kinases implicated in B-cell malignancies: Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this promising therapeutic agent. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings surrounding this compound.

Core Mechanism of Action

This compound is an orally active dual inhibitor that demonstrates high potency against both HCK and BTK.[1] Its mechanism is particularly relevant in the context of cancers driven by activating mutations in the MYD88 gene, which are prevalent in various B-cell lymphomas such as Waldenström macroglobulinemia and activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[2][3] In these malignancies, mutated MYD88 upregulates HCK, which in turn activates BTK, leading to the activation of pro-survival signaling pathways.[2][3]

The dual inhibition by this compound is crucial for overcoming resistance to single-target BTK inhibitors like ibrutinib (B1684441).[2] Resistance can emerge through mutations in BTK at the cysteine 481 residue (BTKCys481Ser), which is a common mechanism in patients who relapse on ibrutinib therapy.[2][3] By targeting both HCK and BTK, this compound can effectively shut down the oncogenic signaling cascade, even in the presence of BTK mutations that confer resistance to other inhibitors.[2]

Quantitative Inhibitory Data

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| HCK | <0.495 | Biochemical | [2] |

| BTK | 0.915 | Biochemical | [1][2] |

| Ibrutinib (HCK) | 49 | Biochemical | [2] |

| Ibrutinib (BTK) | 0.614 | Biochemical | [2] |

| Cell Line | Condition | Effect of this compound | Concentration | Time | Reference |

| Maver-1, JeKo-1, Mino, Rec-1, Granta-519 (MCL cell lines) | Proliferation | Inhibition of growth | 0-1 µM | 7 days | [1] |

| Maver-1, Granta-519 | AKT-S6 Signaling | Inhibition | 100 nM | 6 h | [1] |

| JeKo-1, Granta-519 | Adhesion to fibronectin/stromal cells | Inhibition | 0-1 µM | 30 min | [1] |

| TMD-8 (ABC DLBCL xenograft) | pHCK and pBTK levels | Dose-dependent blocking | 12.5-50 mg/kg (p.o.) | Single dose | [1] |

| TMD-8 (ABC DLBCL xenograft) | Tumor Growth | Inhibition | 50 mg/kg (p.o., daily) | 6 weeks | [1] |

Signaling Pathways and Experimental Workflows

The dual inhibitory action of this compound has a significant impact on downstream signaling pathways that are critical for the survival and proliferation of malignant B-cells.

The experimental validation of this compound's activity involves a series of in vitro and in vivo studies. A typical workflow for assessing its efficacy is depicted below.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize the dual inhibitory function of this compound is provided below.

Biochemical Kinase Assays

-

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

-

Methodology: Biochemical kinase assays were performed to calculate the IC50 values for HCK and BTK.[2] A KINOMEscan assay, which involves profiling the compound against a large panel of 468 kinases, was also utilized to assess the selectivity of this compound.[2][4] The assay measures the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.

Cellular Assays

-

Objective: To evaluate the effect of this compound on cell viability, proliferation, and signaling in relevant cancer cell lines.

-

Cell Lines: MYD88-mutated lymphoma cell lines (e.g., BCWM.1, MWCL-1, TMD-8, HBL-1) and mantle cell lymphoma (MCL) cell lines (e.g., Maver-1, JeKo-1, Mino, Rec-1, Granta-519) were used.[1][2]

-

Proliferation/Viability Assays: Cells were treated with varying concentrations of this compound for a specified period (e.g., 7 days). Cell viability was assessed using methods such as flow cytometry with 7-AAD staining to quantify viable cells.[5]

-

Western Blotting: To investigate the impact on downstream signaling, cells were treated with this compound for a shorter duration (e.g., 1-6 hours).[2][5] Cell lysates were then subjected to western blot analysis to detect the phosphorylation status of key proteins such as HCK (pHCKTyr410), BTK (pBTKTyr223), AKT, and S6.[2][5]

-

Adhesion Assays: The effect of this compound on integrin-mediated adhesion was assessed by treating MCL cells with the compound and then allowing them to adhere to plates coated with fibronectin or to a layer of stromal cells.[1][5] The number of adherent cells was then quantified.

In Vivo Xenograft Models

-

Objective: To evaluate the in vivo efficacy and pharmacodynamics of this compound.

-

Animal Model: NOD-SCID mice were subcutaneously engrafted with MYD88-mutated human lymphoma cells, such as TMD-8 cells expressing either wild-type BTK (BTKWT) or ibrutinib-resistant BTKCys481Ser.[2]

-

Pharmacodynamic Studies: Following a single oral administration of this compound at various doses, tumor cells were collected at different time points (e.g., 6 and 24 hours) to assess the in vivo inhibition of HCK and BTK phosphorylation via western blotting.[2]

-

Efficacy Studies: Mice with established tumors were treated daily with oral doses of this compound. Tumor growth was monitored over time, and survival benefit was compared to vehicle-treated or ibrutinib-treated control groups.[2][3]

Conclusion

This compound has emerged as a highly potent dual inhibitor of HCK and BTK. Its ability to target both kinases provides a strategic advantage, particularly in overcoming resistance to single-agent BTK inhibitors in MYD88-mutated B-cell malignancies. The comprehensive preclinical data, including potent in vitro and in vivo activity, support the continued development of this compound as a promising therapeutic agent for patients with these challenging cancers.[2][3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual HCK/BTK Inhibitor cis-KIN-8194: A Technical Guide to its Role and Therapeutic Potential in MYD88-Mutated Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are a hallmark of several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). These mutations trigger downstream signaling cascades that promote tumor cell survival and proliferation, often involving Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). While the BTK inhibitor ibrutinib (B1684441) has shown clinical efficacy, resistance, frequently mediated by mutations in BTK at cysteine 481 (C481S), remains a significant challenge. This technical guide provides an in-depth overview of cis-KIN-8194, a potent dual inhibitor of HCK and BTK, and its role in preclinical models of MYD88-mutated lymphomas. We present its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the MYD88 Signaling Axis

MYD88 mutations, most commonly the L265P variant, lead to the spontaneous formation of the "Myddosome" complex, a signaling hub that activates downstream pro-survival pathways.[1][2] A key effector of mutated MYD88 is the aberrant activation of HCK, a SRC family kinase, which in turn phosphorylates and activates BTK.[1][2] This signaling cascade culminates in the activation of NF-κB and other pathways that drive lymphoma cell growth and survival. The clinical success of the BTK inhibitor ibrutinib has validated this pathway as a therapeutic target. However, the emergence of ibrutinib resistance, often through BTK C481S mutations that prevent covalent drug binding, necessitates the development of novel therapeutic strategies.[1][2]

This compound is a novel, orally bioavailable small molecule designed to potently and dually inhibit HCK and BTK.[1] Its mechanism of action, which does not rely on covalent binding to BTK, offers a promising approach to overcome ibrutinib resistance.[1] This document serves as a comprehensive technical resource on the preclinical evaluation of this compound in MYD88-mutated lymphoma models.

Mechanism of Action of this compound

This compound functions as a dual inhibitor of HCK and BTK, targeting two critical nodes in the MYD88 pro-survival signaling pathway.[1] Biochemical assays have demonstrated its high potency against both kinases.[1] Unlike ibrutinib, which forms a covalent bond with Cys481 of BTK, this compound is a non-covalent inhibitor, allowing it to effectively inhibit both wild-type and C481S-mutated BTK.[1] By inhibiting HCK, this compound blocks a key upstream activator of BTK in the context of MYD88 mutations, providing a more comprehensive blockade of the oncogenic signaling cascade.[1][3]

Signaling Pathway

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| HCK | <0.495 | Biochemical Kinase Assay | [1] |

| BTK | 0.915 | Biochemical Kinase Assay | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Lymphoma Subtype | MYD88 Status | BTK Status | GI50 (nM) | Reference |

| TMD-8 | ABC-DLBCL | L265P | WT | 7 - 25 | [4] |

| BCWM.1 | Waldenström's | L265P | WT | Not Reported | [1] |

| JeKo-1 | Mantle Cell | Not Reported | WT | 7 - 25 | [4] |

| Mino | Mantle Cell | Not Reported | WT | 7 - 25 | [4] |

| Rec-1 | Mantle Cell | Not Reported | WT | 7 - 25 | [4] |

| Granta-519 | Mantle Cell | Not Reported | WT | 7 - 25 | [4] |

| Maver-1 | Mantle Cell | Not Reported | WT | 7 - 25 | [4] |

| TMD-8 | ABC-DLBCL | L265P | C481S | Not Reported | [1] |

Table 3: In Vivo Efficacy of this compound in TMD-8 Xenograft Models

| Model | Treatment | Dose & Schedule | Outcome | Reference |

| TMD-8 (BTK WT) | This compound | 50 mg/kg, p.o., daily for 6 weeks | Superior tumor growth inhibition compared to ibrutinib.[1] | [1] |

| TMD-8 (BTK WT) | This compound | 50 mg/kg, p.o., daily for 6 weeks | 50% of mice showed sustained complete responses >12 weeks off treatment.[1] | [1] |

| TMD-8 (BTK C481S) | This compound | 30 mg/kg, p.o., daily | Prolonged survival compared to vehicle.[3] | [3] |

| TMD-8 (BTK C481S) | This compound + Venetoclax | 30 mg/kg + 100 mg/kg, p.o., daily | Markedly reduced tumor growth and prolonged survival.[2] | [2] |

Table 4: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Value | Species | Reference |

| Bioavailability (F) | 55% | Mouse | [5] |

| Terminal Half-life (t1/2) | 15.1 hours | Mouse | [5] |

| Clearance (CL) | 17.4 mL/min/kg | Mouse | [5] |

| Microsomal Stability (t1/2) | 106.4 minutes | Mouse | [1] |

| Microsomal Stability (t1/2) | >120 minutes | Rat | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on lymphoma cell lines.

-

Cell Seeding:

-

Culture MYD88-mutated lymphoma cell lines (e.g., TMD-8, BCWM.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

-

Experimental Workflow: Cell Viability Assay

Western Blot Analysis for Phospho-HCK and Phospho-BTK

This protocol details the detection of phosphorylated HCK and BTK to assess the target engagement of this compound.

-

Cell Lysis:

-

Treat lymphoma cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-HCK (Tyr411), HCK, phospho-BTK (Tyr223), and BTK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Model

This protocol describes the establishment and use of a TMD-8 xenograft model to evaluate the in vivo efficacy of this compound.

-

Cell Implantation:

-

Subcutaneously inject 5-10 x 10^6 TMD-8 cells (either BTK WT or C481S) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 30-50 mg/kg) or vehicle control daily via oral gavage.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly).

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).

-

For survival studies, monitor mice until a defined endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity).

-

Conclusion and Future Directions

This compound demonstrates significant preclinical activity in MYD88-mutated lymphoma models, including those with acquired resistance to ibrutinib. Its dual inhibition of HCK and BTK provides a robust blockade of the oncogenic signaling pathway driven by mutated MYD88. The favorable pharmacokinetic profile and in vivo efficacy of this compound, both as a single agent and in combination with venetoclax, support its further clinical development for the treatment of B-cell malignancies harboring MYD88 mutations.[2] Future studies should focus on evaluating the efficacy of this compound in a broader range of MYD88-mutated lymphoma subtypes and exploring potential biomarkers to identify patients most likely to respond to this novel therapeutic agent.

References

- 1. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dual HCK and BTK Inhibition by cis-KIN-8194: A Technical Overview of Affected Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, with a focus on its mechanism of action in B-cell malignancies, particularly those with MYD88 mutations.[2][3] The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the affected signaling cascades to support further research and drug development efforts.

Introduction

Activating mutations in the MYD88 gene are a common driver in several B-cell malignancies, leading to aberrant activation of pro-survival signaling pathways.[3] A key downstream effector of mutated MYD88 is the upregulation and activation of HCK, a member of the Src family of tyrosine kinases.[2][4] HCK, in turn, activates BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] The development of inhibitors targeting these kinases is a promising therapeutic strategy. This compound has emerged as a potent dual inhibitor of both HCK and BTK, demonstrating significant anti-tumor activity, even in models resistant to the first-generation BTK inhibitor, ibrutinib (B1684441).[2][3]

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pockets of HCK and BTK, thereby inhibiting their kinase activity.[2] This dual inhibition disrupts the downstream signaling cascades that promote cell growth, proliferation, and survival in malignant B-cells.[2] Computational modeling suggests favorable binding affinities of this compound for both HCK and BTK.[5]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary targets and its broader kinome selectivity have been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| HCK | <0.495 | Biochemical Kinase Assay | [2] |

| BTK | 0.915 | Biochemical Kinase Assay | [1][2] |

Table 2: KINOMEscan Selectivity Profile of this compound

| Concentration (µM) | S10 Selectivity Score | Primary Target Families | Reference |

| 0.1 | 0.07 | Src (HCK, BLK, LYN, FRK), Tec (BTK) | [2] |

| 1.0 | 0.12 | Src (HCK, BLK, LYN, FRK), Tec (BTK) | [2] |

Table 3: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Treatment | Effect | Reference |

| Maver-1, Granta-519 | 100 nM KIN-8194 for 6 hours | Inhibition of AKT-S6 signaling pathway | [1] |

| JeKo-1, Granta-519 | 0-1 µM KIN-8194 for 30 minutes | Inhibition of adhesion to fibronectin and stromal cells | [1] |

| Maver-1, JeKo-1, Mino, Rec-1, Granta-519 | 0-1 µM KIN-8194 for 7 days | Inhibition of cell growth | [1] |

Affected Signaling Pathways

This compound primarily impacts the HCK-BTK signaling axis, which is crucial for the survival of MYD88-mutated lymphoma cells. Additionally, it modulates downstream pathways such as the PI3K/AKT/S6 pathway and integrin-mediated adhesion signaling.

The HCK-BTK Signaling Cascade in MYD88-Mutated Lymphomas

In the context of MYD88-L265P mutations, a signaling complex known as the "Myddosome" is formed, leading to the transcriptional upregulation of HCK.[2] HCK then phosphorylates and activates BTK, which propagates signals leading to cell survival and proliferation.[2] this compound's dual inhibition of HCK and BTK effectively shuts down this oncogenic signaling cascade.

Caption: HCK-BTK signaling pathway in MYD88-mutated lymphomas.

Downstream AKT-S6 Signaling

The inhibition of HCK by this compound leads to the repression of the AKT-S6 signaling pathway, which is a key regulator of cell growth and protein synthesis.[1][6] This effect is observed in both BTK inhibitor-sensitive and -resistant mantle cell lymphoma cells.[6]

Caption: Inhibition of the HCK-dependent AKT-S6 signaling pathway.

Integrin-Mediated Adhesion

This compound has been shown to inhibit the adhesion of mantle cell lymphoma cells to fibronectin and stromal cells in an HCK-dependent manner.[1] This suggests a role for HCK in integrin signaling, which is crucial for cell-cell and cell-matrix interactions within the tumor microenvironment.

Caption: HCK-dependent inhibition of integrin-mediated adhesion.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Biochemical Kinase Assays

-

Objective: To determine the in vitro inhibitory activity of this compound against purified HCK and BTK enzymes.

-

Methodology: Z-Lyte assays are typically employed with ATP concentrations at the Km [app] for each kinase. The assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2]

KINOMEscan Assay

-

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

-

Methodology: This competition binding assay quantitatively measures the interaction between the test compound (this compound) and a panel of 468 kinases. The results are reported as a percent of the dimethyl sulfoxide (B87167) (DMSO) control. A selectivity score (S10) is calculated as the ratio of kinases inhibited to a specified percentage versus the total number of kinases tested.[2]

Caption: KINOMEscan experimental workflow.

Cellular Target Engagement (KiNativ)

-

Objective: To confirm the engagement of this compound with its targets (HCK and BTK) within living cells.

-

Methodology: TMD-8 ABC DLBCL cells are treated with this compound. The cellular lysates are then subjected to profiling to identify kinases that are engaged by the compound. This method provides a direct measure of target interaction in a cellular context.[7]

Western Blot Analysis for Phospho-protein Levels

-

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

-

Methodology: Cells (e.g., Maver-1, Granta-519) are treated with this compound for a specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of proteins of interest (e.g., p-HCK, p-BTK, p-AKT, p-S6) are used to detect changes in their phosphorylation levels. Tubulin or other housekeeping proteins are used as loading controls.[2][6]

Cell Growth and Viability Assays

-

Objective: To determine the effect of this compound on the proliferation and survival of cancer cell lines.

-

Methodology: MCL cell lines are seeded at a specific density and treated with a range of concentrations of this compound for an extended period (e.g., 7 days). The number of viable cells is then determined by flow cytometry using a viability dye such as 7-AAD. The results are normalized to a DMSO-treated control.[6]

Cell Adhesion Assays

-

Objective: To evaluate the impact of this compound on the adhesion of cancer cells to extracellular matrix components or stromal cells.

-

Methodology: MCL cells are pre-treated with this compound or a vehicle control. The cells are then allowed to adhere to plates coated with fibronectin or a monolayer of stromal cells. Non-adherent cells are washed away, and the number of adherent cells is quantified.[1]

Conclusion

This compound is a highly potent dual inhibitor of HCK and BTK that effectively disrupts key pro-survival signaling pathways in B-cell malignancies. Its ability to inhibit both HCK- and BTK-mediated signaling, including the downstream AKT-S6 pathway and integrin-mediated adhesion, underscores its therapeutic potential. Notably, its efficacy in ibrutinib-resistant models highlights its promise as a next-generation targeted therapy. The experimental framework detailed in this guide provides a foundation for further investigation into the nuanced mechanisms of this compound and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paper: Development and Characterization of Novel Dual HCK/BTK Bifunctional Protacs That Potently Inhibit Kinase Function and Demonstrate Robust in Vitro and In Vivo Degradation of Targets for the Treatment of MYD88-Mutated B-Cell Malignancies [ash.confex.com]

- 5. Revealing the Role of the Arg and Lys in Shifting Paradigm from BTK Selective Inhibition to the BTK/HCK Dual Inhibition - Delving into the Inhibitory Activity of KIN-8194 against BTK, and HCK in the Treatment of Mutated BTK Cys481 Waldenström Macroglobulinemia: A Computational Approach - Elamin - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

KIN-8194: A Novel Dual Inhibitor Targeting Ibrutinib-Resistant B-Cell Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib (B1684441), has revolutionized the treatment landscape for various B-cell malignancies. However, the emergence of resistance, frequently mediated by mutations in the BTK gene at the cysteine 481 (C481) residue, presents a significant clinical challenge. This technical guide details the preclinical evidence for KIN-8194, a potent dual inhibitor of both BTK and Hematopoietic Cell Kinase (HCK). KIN-8194 demonstrates significant therapeutic potential in overcoming ibrutinib resistance, particularly in cancers driven by activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to KIN-8194, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to Ibrutinib Resistance

Ibrutinib, a first-in-class BTK inhibitor, forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1] This effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] Despite its clinical success, a significant portion of patients develop resistance to ibrutinib, leading to disease progression.

The most common mechanism of acquired ibrutinib resistance is a mutation in the BTK gene, resulting in the substitution of cysteine with serine at position 481 (C481S).[1][2] This mutation prevents the covalent binding of ibrutinib, rendering it a reversible and less potent inhibitor.[3] Other less frequent mutations in BTK (e.g., T316A, T474, L528W) and gain-of-function mutations in downstream signaling molecules like Phospholipase C gamma 2 (PLCG2) have also been identified as contributors to ibrutinib resistance.[1][2][4]

In certain B-cell lymphomas, such as Waldenström Macroglobulinemia (WM) and Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 are highly prevalent.[5][6] The mutated MYD88 protein triggers a signaling cascade that involves the aberrant activation of HCK, a member of the Src family of tyrosine kinases.[5][7] HCK, in turn, activates BTK, promoting tumor cell survival and proliferation.[5][7] This signaling pathway can contribute to both primary and acquired resistance to ibrutinib.

KIN-8194: A Dual HCK and BTK Inhibitor

KIN-8194 is an orally active small molecule designed to dually inhibit HCK and BTK.[8] This dual-targeting mechanism provides a rational therapeutic strategy to overcome ibrutinib resistance by targeting both the primary driver of BCR signaling (BTK) and a key upstream activator in MYD88-mutated lymphomas (HCK).

Mechanism of Action

KIN-8194 potently inhibits the kinase activity of both HCK and BTK.[5] Unlike ibrutinib, KIN-8194's interaction with BTK is not dependent on the cysteine 481 residue, allowing it to effectively inhibit the C481S mutant form of the enzyme.[5] By inhibiting HCK, KIN-8194 blocks a critical upstream activator of BTK in MYD88-mutated cancers, thereby disrupting the pro-survival signaling cascade at two key nodes.[5][7] This dual inhibition leads to the suppression of downstream signaling pathways, including the AKT-S6 pathway, which is crucial for cell growth and proliferation.[9][10][11]

Signaling Pathway Overview

The following diagram illustrates the signaling pathway in MYD88-mutated B-cell malignancies and the points of intervention for both ibrutinib and KIN-8194.

Preclinical Efficacy of KIN-8194

A substantial body of preclinical evidence supports the potential of KIN-8194 as a therapeutic agent for ibrutinib-resistant cancers.

In Vitro Potency

Biochemical assays have demonstrated the high potency of KIN-8194 against its target kinases.

| Compound | Target | IC50 (nM) |

| KIN-8194 | HCK | <0.495 [5] |

| BTK | 0.915 [5][8] | |

| Ibrutinib | HCK | 49[5] |

| BTK | 0.614[5] |

Activity in Ibrutinib-Resistant Cell Lines

KIN-8194 has shown potent growth inhibitory effects in various mantle cell lymphoma (MCL) cell lines, irrespective of their sensitivity to ibrutinib.

| Cell Line | Cancer Type | Ibrutinib Sensitivity | KIN-8194 GI50 (nM) |

| Maver-1 | MCL | Sensitive | ~10-100[9][12] |

| JeKo-1 | MCL | Sensitive | ~10-100[9][12] |

| Mino | MCL | Resistant | ~10-100[9][12] |

| Rec-1 | MCL | Resistant | ~10-100[9][12] |

| Granta-519 | MCL | Resistant | ~10-100[9][12] |

Furthermore, KIN-8194 effectively inhibits the growth of cells engineered to express the BTK C481S mutation.[13]

In Vivo Antitumor Activity in Xenograft Models

The antitumor efficacy of KIN-8194 has been evaluated in mouse xenograft models using human lymphoma cell lines.

| Animal Model | Cell Line | BTK Status | Treatment | Dosage | Duration | Outcome |

| NOD-SCID Mice | TMD-8 (ABC DLBCL) | Wild-Type | KIN-8194 (oral) | 50 mg/kg, daily | 6 weeks | Significant tumor growth inhibition.[8] |

| NOD-SCID Mice | TMD-8 (ABC DLBCL) | C481S Mutant | KIN-8194 (oral) | 30 mg/kg, daily | 22 days | Prolonged survival, especially in combination with venetoclax.[8] |

Pharmacodynamic studies in these models confirmed that oral administration of KIN-8194 leads to a dose-dependent and sustained inhibition of both HCK and BTK phosphorylation in tumor tissues.[5][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of KIN-8194.

Cell Viability and Growth Inhibition Assays

The effect of KIN-8194 on cancer cell viability and growth is typically assessed using colorimetric or luminescent assays.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of KIN-8194 or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

-

Reagent Addition: A viability reagent, such as CellTiter-Glo® (Promega) or MTS, is added to each well.[5]

-

Measurement: The luminescence or absorbance is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to investigate the effect of KIN-8194 on the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: Cells treated with KIN-8194 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-BTK, BTK, p-HCK, HCK, p-AKT, AKT, p-S6, S6).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[10][12]

Kinase Profiling and Enzymatic Assays

The selectivity and potency of KIN-8194 are determined through in vitro kinase profiling and enzymatic assays.

KINOMEscan™: This competition binding assay is used to assess the selectivity of KIN-8194 against a large panel of human kinases.[14]

Enzymatic Assays: The direct inhibitory effect of KIN-8194 on the enzymatic activity of purified HCK and BTK is measured using methods like the Z'-LYTE™ assay.[5]

In Vivo Xenograft Studies

The antitumor activity of KIN-8194 in a living organism is evaluated using immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Tumor Implantation: Human cancer cells (e.g., TMD-8) are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups and administered KIN-8194 (typically via oral gavage) or a vehicle control daily.[8]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor tissues can be harvested for pharmacodynamic analysis (e.g., western blotting).[5]

Conclusion and Future Directions

KIN-8194 represents a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to ibrutinib, particularly those with tumors harboring BTK C481S mutations and/or driven by mutated MYD88. Its dual inhibition of HCK and BTK provides a robust mechanism to overcome resistance and induce tumor cell death. The preclinical data summarized in this guide strongly support the continued clinical development of KIN-8194. Future research should focus on clinical trials to establish the safety and efficacy of KIN-8194 in human patients, as well as the identification of predictive biomarkers to guide patient selection. The combination of KIN-8194 with other targeted therapies, such as the BCL2 inhibitor venetoclax, also warrants further investigation as a potential strategy to achieve deeper and more durable responses.[8]

References

- 1. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to cis-KIN-8194: A Dual HCK and BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential as a therapeutic agent in B-cell malignancies. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is the cis-isomer of KIN-8194. Its chemical name is 1-[cis-4-(4-methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] The core of the molecule is a pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for its kinase inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[cis-4-(4-methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| CAS Number | 330792-60-4 | [1] |

| Molecular Formula | C₂₈H₃₃N₇O | [1] |

| Molecular Weight | 483.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | 98.89% | [1] |

| Boiling Point | 681.407±55.00 °C (at 760 mmHg) | [2] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of related pyrazolo[3,4-d]pyrimidine compounds typically involves a multi-step process. A general approach may include the formation of the substituted pyrazole (B372694) core, followed by the construction of the fused pyrimidine (B1678525) ring. The final steps would involve the introduction of the cis-4-(4-methyl-1-piperazinyl)cyclohexyl and the 4-phenoxyphenyl moieties. The separation of the cis and trans isomers is a critical step that would likely be achieved through chromatographic techniques.

Biological Activity and Mechanism of Action

KIN-8194, the racemic mixture containing this compound, is a potent dual inhibitor of HCK and BTK.[3] Both kinases are crucial components of signaling pathways that promote the growth and survival of malignant B-cells, particularly in lymphomas driven by mutations in the MYD88 gene.

Table 2: In Vitro Inhibitory Activity of KIN-8194

| Target | IC₅₀ (nM) | Reference |

| HCK | < 0.495 | |

| BTK | 0.915 |

KIN-8194 has demonstrated significant activity in preclinical models of B-cell malignancies, including those that have developed resistance to the first-generation BTK inhibitor, ibrutinib (B1684441).[3] Resistance to ibrutinib is often mediated by a C481S mutation in BTK, which prevents the covalent binding of the drug. As a non-covalent inhibitor, KIN-8194 can effectively inhibit both wild-type and C481S-mutated BTK.[3]

The dual inhibition of HCK and BTK by KIN-8194 leads to the downregulation of downstream pro-survival signaling pathways, including the AKT-S6 pathway.[4] This ultimately results in the induction of apoptosis and inhibition of proliferation in cancer cells.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of MYD88-driven B-cell malignancies.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature. For specific details, it is recommended to consult the supplementary materials of the cited publications.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Seed lymphoma cell lines (e.g., TMD-8, BCWM.1) in 96-well plates at a predetermined density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

Protocol:

-

Treat lymphoma cells with this compound at various concentrations for a specified time (e.g., 4-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-HCK, HCK, p-BTK, BTK, p-AKT, AKT, p-S6, S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Implant lymphoma cells (e.g., TMD-8) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound orally at a specified dose and schedule (e.g., daily).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

Conclusion

This compound is a promising dual HCK and BTK inhibitor with potent activity against B-cell malignancies, including those with acquired resistance to ibrutinib. Its distinct mechanism of action and favorable preclinical profile warrant further investigation and development as a potential therapeutic agent. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of cis-KIN-8194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), demonstrating significant therapeutic potential in preclinical models of B-cell malignancies, particularly those with acquired resistance to first-generation BTK inhibitors.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering a comprehensive overview of its target engagement, cellular mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Kinase Inhibition Profile

The kinase selectivity of this compound has been rigorously evaluated using advanced screening platforms. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against its primary targets and the broader kinome.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| HCK | <0.495[4] |

| BTK | 0.915[1][4] |

Table 2: KINOMEscan Selectivity Profile of this compound

| Concentration (µM) | Number of Kinases Profiled | S10 Selectivity Score | Primary Target Families |

| 0.1 | 468 | 0.07[4] | Tec and Src Kinase Families |

| 1.0 | 464-468 | 0.12[4][5] | Tec and Src Kinase Families |

Experimental Protocols

The characterization of this compound's selectivity profile relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited in the research.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

-

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

-

Protocol Outline:

-

This compound is incubated with the kinase panel at concentrations of 0.1 µM and 1.0 µM.[4]

-

An immobilized, active-site directed ligand is added to the mixture.

-

After an equilibration period, the amount of kinase bound to the solid support is quantified using qPCR.

-

The results are reported as a percentage of the DMSO control, and a selectivity score (S10) is calculated, representing the number of kinases inhibited by more than 90% divided by the total number of kinases tested.[4]

KiNativ™ Cellular Target Engagement

This chemical proteomics approach identifies and quantifies the engagement of a compound with its target kinases within a living cell.

-

Principle: KiNativ™ utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If a kinase is engaged by an inhibitor (this compound), the probe is unable to bind. The level of biotinylation is then quantified by mass spectrometry to determine the degree of target engagement.

-

Protocol Outline:

-

Live TMD-8 ABC DLBCL cells are treated with 1.0 µM this compound.[4][5]

-

Following treatment, cells are lysed, and the proteome is exposed to an ATP-biotin probe.

-

Proteins are digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity chromatography.

-

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

-

A reduction in probe labeling in the this compound-treated sample compared to a vehicle control indicates target engagement.

-

Western Blotting for Phospho-protein Analysis

Western blotting is employed to assess the functional consequences of HCK and BTK inhibition by measuring the phosphorylation status of downstream signaling proteins.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a protein downstream of HCK and BTK indicates inhibition of the signaling pathway.

-

Protocol Outline:

-

MYD88-mutated WM and ABC DLBCL cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[4]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated HCK (Tyr410), phosphorylated BTK (Tyr223), and downstream targets like phospho-AKT and phospho-ERK.[4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The levels of phosphorylated proteins are normalized to total protein levels or a loading control (e.g., GAPDH).

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for determining its selectivity profile.

Caption: MYD88-driven signaling pathway inhibited by this compound.

Caption: Experimental workflow for determining the selectivity profile of this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of HCK and BTK. Its selectivity has been comprehensively characterized through a combination of in vitro biochemical assays, broad kinome screening, and cell-based target engagement and pathway analysis. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The focused inhibition of HCK and BTK by this compound provides a clear mechanism of action for its potent anti-tumor activity in preclinical models of B-cell malignancies, including those that have developed resistance to other BTK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-deficient BTK mutants confer ibrutinib resistance through activation of the kinase HCK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual HCK/BTK Inhibitor cis-KIN-8194: A Modulator of the AKT-S6 Signaling Pathway in B-Cell Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2][3] Emerging research has highlighted its significant anti-tumor activity in various B-cell malignancies, including those resistant to first-generation BTK inhibitors like ibrutinib (B1684441).[2][4] A key mechanism underpinning its efficacy is the modulation of the critical AKT-S6 signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4][5] This technical guide provides a comprehensive overview of the effects of this compound on this pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to the AKT-S6 Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a fundamental pathway that governs essential cellular processes such as growth, proliferation, and survival.[6][7][8][9][10][11][12] Upon activation by upstream signals, often from receptor tyrosine kinases, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 then phosphorylates and activates the S6 kinase (S6K), which subsequently phosphorylates the ribosomal protein S6 (S6). This phosphorylation cascade is crucial for protein synthesis and cell cycle progression. In certain hematological cancers, kinases such as HCK and BTK can aberrantly activate this pathway, promoting malignant cell survival and proliferation.[2][4]

This compound: Mechanism of Action and Impact on AKT-S6 Signaling

This compound exerts its therapeutic effect through the dual inhibition of HCK and BTK.[1][2][3] In specific B-cell malignancies, particularly those with MYD88 mutations, HCK acts as an upstream activator of BTK, which in turn contributes to the activation of pro-survival pathways, including the PI3K/AKT axis.[2] By inhibiting both HCK and BTK, this compound effectively abrogates the downstream signaling cascade, leading to a reduction in AKT and S6 phosphorylation.[2] This inhibitory effect has been observed to be HCK-dependent in mantle cell lymphoma (MCL) cell lines, particularly in cells resistant to other BTK inhibitors.[4][5]

Quantitative Data Summary

The inhibitory effects of this compound on its primary targets and the downstream AKT-S6 pathway have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Lines | Reference |

| HCK | 0.915 | Not specified | [1] |

| BTK | <0.495 | Not specified | [1] |

Table 2: Cellular Effects of this compound on the AKT-S6 Pathway

| Cell Line | Concentration (nM) | Treatment Duration | Effect on AKT-S6 Pathway | Reference |

| Maver-1 | 100 | 6 hours | Inhibition of AKT-S6 signaling | [1][5] |

| Granta-519 | 100 | 6 hours | Inhibition of AKT-S6 signaling | [1][5] |

Experimental Protocols

The investigation of this compound's effect on the AKT-S6 signaling pathway primarily relies on Western blot analysis to detect changes in protein phosphorylation states.

Cell Culture and Treatment

-

Cell Lines: Mantle cell lymphoma (MCL) cell lines such as Maver-1 and Granta-519 are commonly used.[1][5]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. Subsequently, the cells are treated with this compound at the desired concentrations (e.g., 100 nM) for a specified duration (e.g., 6 hours).[1][5] A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key proteins in the pathway, such as p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-HCK, HCK, p-BTK, and BTK. A loading control, such as β-actin or tubulin, is also probed to ensure equal protein loading.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the AKT-S6 signaling pathway and the experimental workflow for assessing the impact of this compound.

Caption: The AKT-S6 signaling pathway and the inhibitory points of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S6 Kinase2 Promotes Breast Cancer Cell Survival via Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Akt-RSK-S6-kinase Signaling Networks Activated by Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of cis-KIN-8194: A Technical Overview of a Novel Kinase Inhibitor

Executive Summary: This document provides a comprehensive technical guide on the discovery and initial characterization of KIN-8194, a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). As cis-KIN-8194 is the cis-isomer of KIN-8194, this guide focuses on the publicly available data for KIN-8194, which serves as the foundational molecule for understanding its family of compounds. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this novel inhibitor.

Introduction

In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a significant advancement, particularly in the treatment of B-cell malignancies. KIN-8194 has emerged as a promising orally active dual inhibitor of HCK and BTK.[1] Its development was spurred by the need to overcome resistance to existing BTK inhibitors, such as ibrutinib (B1684441), which can be rendered ineffective by mutations like BTKCys481Ser.[2] This guide will delve into the initial characterization of KIN-8194, presenting its biochemical and cellular activities, the experimental frameworks used for its evaluation, and its impact on relevant signaling pathways.

Quantitative Data Summary

The initial characterization of KIN-8194 has yielded significant quantitative data, highlighting its potency and selectivity. These findings are summarized in the tables below for clear comparison.

Table 1: Biochemical Activity of KIN-8194

| Target | IC50 (nM) | Assay Method | Reference |

| HCK | <0.495 | Z-Lyte | [3] |

| BTK | 0.915 | Z-Lyte | [3] |

Table 2: In Vitro Efficacy of KIN-8194 in Lymphoma Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Effect | Reference |

| TMD-8 | Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | MYD88 | Inhibition of pHCK and pBTK in a dose-dependent manner | [1] |

| BCWM.1 | Waldenström Macroglobulinemia (WM) | MYD88 | More potent anti-tumor activity compared to ibrutinib | [3] |

| Maver-1, JeKo-1, Mino, Rec-1, Granta-519 | Mantle Cell Lymphoma (MCL) | Not Specified | Growth inhibition | [1] |

Table 3: In Vivo Efficacy of KIN-8194 in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| MYD88-mutated TMD-8 ABC-DLBCL | 50 mg/kg, p.o., daily for 6 weeks | Inhibition of tumor growth | [1] |

| Ibrutinib-resistant BTKCys481Ser TMD-8 | 30 mg/kg, p.o., daily for 22 days (with Venetoclax) | Prolonged survival | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of KIN-8194.

Biochemical Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of KIN-8194 against HCK and BTK.

-

Methodology: Enzymatic activities were assessed using Z-Lyte assays with ATP concentrations at the Km [app].[3]

-

The kinase, substrate, and cofactors are incubated with the test compound (KIN-8194) and a radioisotope-labeled ATP (32P-γ-ATP or 33P-γ-ATP).

-

The reaction mixture is then spotted onto filter papers which bind the radioisotope-labeled product.

-

Unreacted phosphate (B84403) is removed by washing the filter papers.

-

The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.

-

Cell Viability Assays

-

Objective: To evaluate the effect of KIN-8194 on the proliferation of various lymphoma cell lines.

-

Methodology: In vitro cellular efficacies were determined using the CellTiter-Glo Luminescent Cell Viability Assay.[3]

-

Cells (e.g., TMD-8, BCWM.1) are seeded in 96-well plates and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of KIN-8194 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

The CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

-

Luminescence is measured using a microplate reader, and dose-response curves are generated to calculate IC50 values.[3]

-

Xenograft Mouse Model Studies

-

Objective: To assess the in vivo anti-tumor activity and pharmacodynamics of KIN-8194.

-

Methodology:

-

Cell Implantation: BTKWT- or BTKCys481Ser-expressing TMD-8 ABC-DLBCL cells are subcutaneously inoculated into immunodeficient mice (e.g., NOD-SCID).[3]

-

Drug Administration: Once tumors are established, mice are administered KIN-8194 orally (p.o.) at specified doses (e.g., 12.5, 25, or 50 mg/kg) and schedules (e.g., daily).[1][3]

-

Pharmacodynamic Analysis: For pharmacodynamic studies, tumors are harvested at various time points (e.g., 6 and 24 hours) after a single dose of KIN-8194. The phosphorylation status of HCK and BTK is then analyzed to confirm target engagement.[3]

-

Efficacy Evaluation: For efficacy studies, tumor growth is monitored over time, and animal survival is recorded.

-

Signaling Pathways and Mechanism of Action

KIN-8194 exerts its anti-tumor effects by dually inhibiting HCK and BTK, which are critical components of pro-survival signaling pathways in certain B-cell malignancies, particularly those driven by MYD88 mutations.

MYD88-Driven HCK and BTK Signaling

Mutated MYD88 leads to the upregulation and activation of HCK, which in turn activates BTK. This initiates a cascade of downstream signaling events that promote cell survival and proliferation, including the PI3K/AKT and MAPK/ERK1/2 pathways.

Caption: KIN-8194 inhibits HCK and BTK in MYD88-mutated lymphomas.

Experimental Workflow for In Vivo Studies

The workflow for evaluating the in vivo efficacy of KIN-8194 in xenograft models follows a structured process from cell implantation to data analysis.

Caption: Workflow for KIN-8194 in vivo xenograft studies.

Conclusion

The initial characterization of KIN-8194 reveals it as a highly potent dual inhibitor of HCK and BTK with significant preclinical activity in models of B-cell malignancies, including those with acquired resistance to ibrutinib. Its ability to overcome this resistance highlights its potential as a valuable therapeutic agent. The data presented in this guide provide a solid foundation for its continued development and future clinical investigation. Further research into its cis-isomer, this compound, is warranted to fully understand the therapeutic potential of this chemical series.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

Dual BTK/HCK Inhibitor cis-KIN-8194: A Technical Guide for Drug Development Professionals

An In-Depth Analysis of a Novel Kinase Inhibitor for Hematological Malignancies

This technical guide provides a comprehensive overview of cis-KIN-8194, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Hematopoietic Cell Kinase (HCK). It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound, particularly in the context of B-cell malignancies driven by MYD88 mutations and those with acquired resistance to first-generation BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target